molecular formula C9H9FO B1354038 3-(4-Fluorophenyl)propanal CAS No. 63416-70-6

3-(4-Fluorophenyl)propanal

Cat. No. B1354038
CAS RN: 63416-70-6
M. Wt: 152.16 g/mol
InChI Key: QZXPSIARJQTDNQ-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenyl)propanal” is a chemical compound with the CAS Number: 63416-70-6 . It has a molecular weight of 152.17 and its linear formula is C9H9FO .


Molecular Structure Analysis

The InChI code for “3-(4-Fluorophenyl)propanal” is 1S/C9H9FO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2 . This indicates that the molecule consists of a propanal group attached to a 4-fluorophenyl group.


Physical And Chemical Properties Analysis

“3-(4-Fluorophenyl)propanal” is a liquid at room temperature . The compound should be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Pharmaceutical Research and Drug Development

Compounds related to 3-(4-Fluorophenyl)propanal have been explored for their potential in medical applications, despite their association with drug abuse. For instance, the pharmacokinetic properties of 3-Fluorophenmetrazine (3-FPM), a derivative, were investigated to understand its behavior in forensic and clinical cases. This research involved developing a detection method for 3-FPM in biological samples, which is crucial for interpreting its pharmacokinetics and potential medical applications Grumann, Huppertz, Bisel, Angerer, & Auwärter, 2019.

Chemistry and Catalysis

In the realm of chemistry, derivatives of 3-(4-Fluorophenyl)propanal have been utilized in catalysis research. The hydroformylation of 3,3-bis(p-fluorophenyl)propene using rhodium catalysts is an example, where the chemoselectivity and regioselectivity of the reaction were studied. This research contributes to the understanding of catalytic processes and the development of valuable building blocks for pharmaceuticals Botteghi, Paganelli, Marchetti, & Pannocchia, 1999.

Materials Science

In materials science, the structural properties of compounds related to 3-(4-Fluorophenyl)propanal have been analyzed to understand their potential applications in the development of new materials. For example, the crystal structure of a molecule containing a 3-(4-Fluorophenyl) group was studied, revealing insights into its molecular arrangement and intermolecular interactions. This kind of research aids in the design and synthesis of materials with specific properties Butcher, Jasinski, Narayana, Lakshmana, & Yathirajan, 2007.

Analytical Chemistry

Analytical methods for distinguishing and characterizing compounds related to 3-(4-Fluorophenyl)propanal have also been a focus of research. Studies have described the synthesis, characterization, and differentiation of 3-FPM from its isomers, which is important for forensic analysis and the identification of new psychoactive substances. This research provides tools for the accurate identification of compounds in complex matrices McLaughlin, Morris, Kavanagh, Dowling, Power, Twamley, O'Brien, Talbot, Sitte, & Brandt, 2017.

Safety And Hazards

The compound has a signal word of 'Warning’ . The hazard statement H302 indicates that it may be harmful if swallowed . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(4-fluorophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXPSIARJQTDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436606
Record name 3-(4-fluorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)propanal

CAS RN

63416-70-6
Record name 3-(4-fluorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-fluorophenyl)propanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of oxalyl chloride (1.32 mL, 15.1 mmol) in dichloromethane (40 mL) was stirred at −78° C. and treated dropwise with dimethyl sulfoxide (2.21 mL, 31.1 mL) over 5 minutes. The resulting solution was stirred for 35 minutes at −78° C. A solution of 3-(4-fluorophenyl)-propan-1-ol (1.50 g, 9.73 mmol) in dichloromethane (12 mL) was added over 5 minutes, and stirring continued at the same temperature for 50 minutes. Triethylamine (4.41 mL, 31.6 mmol) was added, and the cooling bath was replaced by an ice-water bath. The resulting slurry was stirred for one hour, then was diluted with dichloromethane. The resulting mixture was washed with half-saturated aqueous ammonium chloride, then with saturated sodium chloride, dried over sodium sulfate, and concentrated under vacuum. The resulting orange oil was distilled in a short-path apparatus at 50° C. and 0.2 Torr pressure to provide a colorless liquid (764 mg, 50%). 1H NMR (300 MHz, CDCl3) δ9.83 (t, J=1 Hz, 1H), 7.17 (m, 2H), 6.99 (t, J=9 Hz, 2H), 2.95 (t, J=7 Hz, 2H), 2.79 (tt, J=7, 1 Hz, 2H).
Quantity
1.32 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.21 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
4.41 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
50%

Synthesis routes and methods II

Procedure details

The crude amide was dissolved in ether and cooled in an ice bath and treated with LAH (1.35 g, 35 mmol) and stirred for 1 hour. The reaction was quenched with 1 N HCl, extracted with ethyl acetate and washed successively with water and brine, dried over MgSO4. The extract was filtered and evaporated under vacuum to give 4.3 g of 3-(4-fluorophenyl)propanal.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.35 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
M Kurosawa, H Kanamaru… - Journal of Labelled …, 1996 - Wiley Online Library
(2S,3R)‐2‐[3‐(4‐Fluorophenyl)]propylamino‐3‐(3,4‐dihydroxyphenyl)‐3‐hydroxypropionic acid pyrrolidine amide hydrobromide (SM‐11044) was labeled with carbon‐14 for use in …
M Fistikci, O Gundogdu, D Aktas, H Secen, MF Sahin… - Tetrahedron, 2012 - Elsevier
A new synthetic strategy for (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a building block in the preparation of sitagliptin and its derivatives, was developed. Pd(OAc) 2 …
Number of citations: 16 www.sciencedirect.com
G Griesgraber, MJ Kramer, RL Elliott… - Journal of medicinal …, 1998 - ACS Publications
A series of 3-descladinosyl-2,3-anhydro-6-O-methylerythromycin A 11,12-cyclic carbazate analogues was prepared and evaluated for antibacterial activity. These 2,3-anhydro …
Number of citations: 26 pubs.acs.org
W Wanat, M Talma, B Dziuk, P Kafarski - Biomolecules, 2020 - mdpi.com
A library of novel phosphonic acid analogues of homophenylalanine and phenylalanine, containing fluorine and bromine atoms in the phenyl ring, have been synthesized. Their …
Number of citations: 1 www.mdpi.com
J Kim, H Jo, H Lee, H Choo, HJ Kim, AN Pae, YS Cho… - Molecules, 2017 - mdpi.com
A series of pyrimidine derivatives 4a–i were synthesized and evaluated for their binding affinities towards 5-HT 2C receptors. With regard to designed molecules 4a–i, the influence of …
Number of citations: 2 www.mdpi.com
P Gizecki, R Dhal, C Poulard, P Gosselin… - The Journal of …, 2003 - ACS Publications
For the first time, easily available N-(α-methoxyalkyl)amides were successfully used as synthetic equivalents of N-acylimines in an asymmetric heterocycloaddition process. The facial-…
Number of citations: 43 pubs.acs.org
CQ Wang, Y Li, C Feng - Cell Reports Physical Science, 2021 - cell.com
Multi-functionalized tertiary/secondary boronates and silanes have found wide applications in areas spanning organic synthesis, advanced material development, and pharmaceutical …
Number of citations: 8 www.cell.com
HM Huang, P Bellotti, CG Daniliuc… - Angewandte Chemie …, 2021 - Wiley Online Library
Carbonyl propargylation has been established as a valuable tool in the realm of carbon–carbon bond forming reactions. The 1,3‐enyne moiety has been recognized as an alternative …
Number of citations: 54 onlinelibrary.wiley.com
EE Boros, CE Edwards, SA Foster, M Fuji… - Journal of medicinal …, 2009 - ACS Publications
The medicinal chemistry and structure−activity relationships for a novel series of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV-integrase inhibitors are disclosed. Substituent …
Number of citations: 52 pubs.acs.org
Y Luo, G Ouyang, Y Tang, YM He… - The Journal of Organic …, 2020 - ACS Publications
A small library of diaza-crown ether-bridged chiral diphosphoramidite ligands was prepared. In the rhodium-catalyzed asymmetric hydrogenation and hydroformylation reactions, these …
Number of citations: 21 pubs.acs.org

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